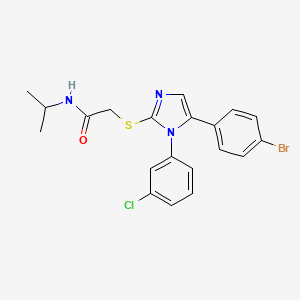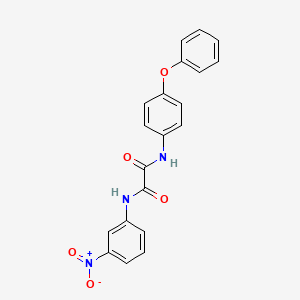
2-(2,5-Dichloropyrimidin-4-ylamino)-3-fluoro-N-methyl-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2,5-Dichloropyrimidin-4-ylamino)-3-fluoro-N-methyl-benzamide” is a chemical compound with the CAS Number: 761440-08-8. It has a molecular weight of 297.14 . The compound belongs to the pyrimidine family.
Molecular Structure Analysis
The InChI Code for this compound is1S/C12H10Cl2N4O/c1-15-11(19)7-4-2-3-5-9(7)17-10-8(13)6-16-12(14)18-10/h2-6H,1H3,(H,15,19)(H,16,17,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
The compound has a molecular weight of 297.14 . Other physical and chemical properties such as solubility, boiling point, and density are not available in the retrieved data.Applications De Recherche Scientifique
Antineoplastic Applications
- Metabolism in Chronic Myelogenous Leukemia Patients : A study on flumatinib, a structurally related antineoplastic tyrosine kinase inhibitor, detailed its metabolism in chronic myelogenous leukemia (CML) patients, revealing insights into its main metabolic pathways. The research identified several metabolites, including those produced by N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, indicating the complexity of its biotransformation in humans and suggesting potential avenues for optimizing therapeutic efficacy and reducing side effects (Gong et al., 2010).
Histone Deacetylase Inhibition
- Orally Active Histone Deacetylase Inhibitor : Research into N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a compound with structural similarities, highlighted its isotype-selective inhibition of histone deacetylases (HDACs). This inhibition leads to blocked cancer cell proliferation and induces apoptosis, showcasing the compound's potential as an anticancer drug (Zhou et al., 2008).
Antimicrobial and Cytotoxic Activity
- Synthesis and Evaluation of Antibacterial and Cytotoxic Activity : Another study synthesized derivatives of 6-oxopyrimidin-1(6H)-yl benzamide and evaluated their antibacterial and cytotoxicity against human tumor cell lines. This research provides a foundation for the development of new antibiotics and cancer therapeutics, demonstrating the versatility of pyrimidine derivatives in drug discovery (Devarasetty et al., 2016).
Antioxidant and Anti-Inflammatory Agents
- Synthesis of Novel Compounds with Anti-Inflammatory and Analgesic Activities : A study focused on synthesizing novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds as anti-inflammatory and analgesic agents. This work highlights the potential of pyrimidine derivatives in creating new therapeutic options for inflammation and pain management (Abu‐Hashem et al., 2020).
Antitubercular and Antimicrobial Activities
- Pyrimidine-Azitidinone Analogues for Antimicrobial and Antitubercular Activities : Research into pyrimidine-azitidinone analogues showcased their promising antimicrobial and antitubercular activities, suggesting the utility of pyrimidine derivatives in combating bacterial and fungal infections as well as tuberculosis (Chandrashekaraiah et al., 2014).
Safety and Hazards
The compound is classified as having acute toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity. It may cause respiratory irritation. The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray and ensuring adequate ventilation .
Propriétés
IUPAC Name |
2-[(2,5-dichloropyrimidin-4-yl)amino]-3-fluoro-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2FN4O/c1-16-11(20)6-3-2-4-8(15)9(6)18-10-7(13)5-17-12(14)19-10/h2-5H,1H3,(H,16,20)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHCVHJUNLSYIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C(=CC=C1)F)NC2=NC(=NC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-fluoropyrimidin-2-yl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-2-one](/img/structure/B2661425.png)
![(NZ)-N-[2-(4-bromophenyl)-1-pyridin-3-ylethylidene]hydroxylamine](/img/structure/B2661429.png)
![4,7-Dimethyl-2-(3-methylbutyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2661430.png)
![2-(furan-2-yl)-N-[(furan-2-yl)methyl]-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2661431.png)




![(Z)-2,6-difluoro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2661437.png)
![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-methoxybenzamide](/img/structure/B2661441.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2661442.png)

![ethyl 2-(3-chlorobenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2661444.png)
